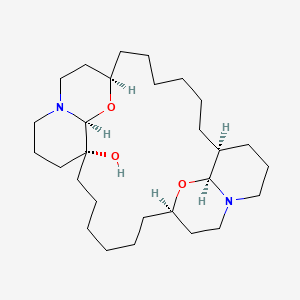
(+)-Demethylxestospongin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Desmethylxestospongin B is a naturally occurring compound derived from marine sponges It belongs to the class of xestospongins, which are known for their unique chemical structures and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Desmethylxestospongin B involves several steps, starting from readily available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of (+)-Desmethylxestospongin B typically involves large-scale synthesis using optimized synthetic routes. The process includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Desmethylxestospongin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to new analogs.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions are typically derivatives of (+)-Desmethylxestospongin B with modified functional groups. These derivatives are often studied for their enhanced or altered biological activities.
Wissenschaftliche Forschungsanwendungen
(+)-Desmethylxestospongin B has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes, including calcium signaling and ion channel modulation.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: (+)-Desmethylxestospongin B is used in the development of new materials and as a reference compound in quality control processes.
Wirkmechanismus
The mechanism of action of (+)-Desmethylxestospongin B involves its interaction with specific molecular targets, such as ion channels and enzymes. The compound modulates calcium signaling pathways by inhibiting the release of calcium from intracellular stores. This modulation affects various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (+)-Desmethylxestospongin B include other xestospongins and related marine sponge-derived compounds. These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness
What sets (+)-Desmethylxestospongin B apart is its specific molecular structure, which confers unique biological properties. Its ability to selectively modulate calcium signaling pathways makes it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C28H50N2O3 |
|---|---|
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
(1R,8R,10S,15S,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |
InChI |
InChI=1S/C28H50N2O3/c31-28-17-8-4-3-7-13-24-15-21-29-19-9-12-23(26(29)32-24)11-5-1-2-6-14-25-16-22-30(20-10-18-28)27(28)33-25/h23-27,31H,1-22H2/t23-,24+,25+,26-,27-,28+/m0/s1 |
InChI-Schlüssel |
DAHFKODECRYGAQ-WRRPKXNSSA-N |
Isomerische SMILES |
C1CCC[C@@H]2CCN3CCC[C@@]([C@@H]3O2)(CCCCCC[C@@H]4CCN5CCC[C@@H]([C@@H]5O4)CC1)O |
Kanonische SMILES |
C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


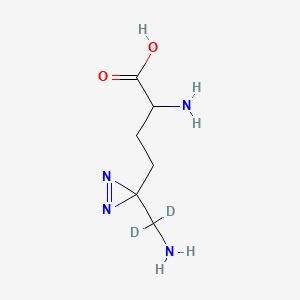
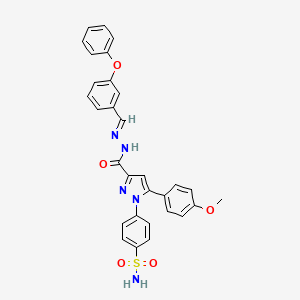
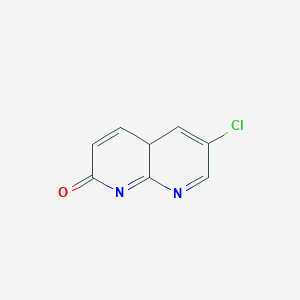
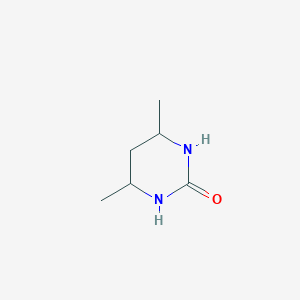
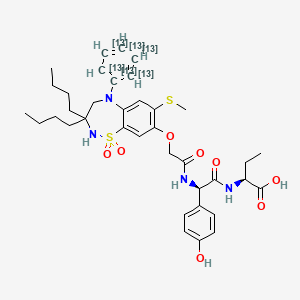


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate](/img/structure/B12364839.png)


![(2R,4aS,6aR,6aS,14aS,14bR)-N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide](/img/structure/B12364846.png)
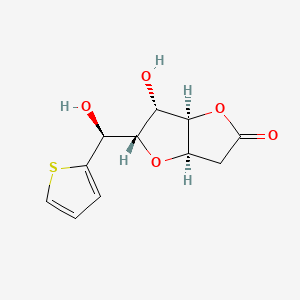
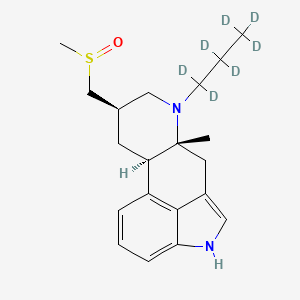
![[(2E,6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-2,6,9,12,15-pentaen-2-yl] 2-(4-benzoylphenyl)propanoate](/img/structure/B12364861.png)
